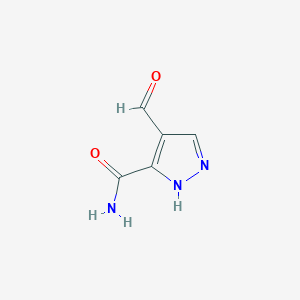

4-formyl-1H-Pyrazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N3O2 |

|---|---|

Molecular Weight |

139.11 g/mol |

IUPAC Name |

4-formyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C5H5N3O2/c6-5(10)4-3(2-9)1-7-8-4/h1-2H,(H2,6,10)(H,7,8) |

InChI Key |

VEWFRUUCNBRQBN-UHFFFAOYSA-N |

SMILES |

C1=NNC(=C1C=O)C(=O)N |

Canonical SMILES |

C1=NNC(=C1C=O)C(=O)N |

Origin of Product |

United States |

The Enduring Significance of the Pyrazole Scaffold in Heterocyclic Chemistry

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in heterocyclic chemistry. numberanalytics.comnumberanalytics.com Its unique electronic properties and the ability of its derivatives to participate in a wide array of chemical transformations make it a valuable building block for more complex molecules. numberanalytics.comresearchgate.net The presence of both a hydrogen bond donor (the N-H group) and acceptor (the sp2 hybridized nitrogen) allows for diverse intermolecular interactions, a key feature in medicinal chemistry and material science. nih.gov

Historically, the synthesis of pyrazoles dates back to the late 19th century, and since then, a plethora of methods for their preparation have been developed, including the well-known Knorr and Paal-Knorr syntheses. numberanalytics.comresearchgate.net The functionalization of the pyrazole ring at its various positions has a profound impact on its chemical and biological properties, allowing for the fine-tuning of molecular characteristics. nih.gov This adaptability has led to the incorporation of the pyrazole scaffold into a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. numberanalytics.comresearchgate.net

The Strategic Importance of 4 Formyl 1h Pyrazole 3 Carboxamide As a Synthetic Intermediate

The strategic selection of starting materials is paramount for the efficient construction of complex molecular architectures. 4-formyl-1H-pyrazole-3-carboxamide has emerged as a highly versatile synthetic intermediate due to the presence of three distinct functional groups: a formyl group, a carboxamide group, and a reactive pyrazole (B372694) ring. This trifecta of reactivity allows for a diverse range of chemical modifications, making it a valuable precursor for a multitude of target molecules.

The formyl group at the 4-position is particularly noteworthy. It can readily participate in a variety of reactions, including condensations, oxidations, and reductions, providing a gateway to a wide array of other functional groups and heterocyclic systems. chemmethod.comresearchgate.net For instance, the Vilsmeier-Haack reaction is a common method for introducing the formyl group onto the pyrazole ring, often starting from hydrazones. chemmethod.comresearchgate.netnih.gov This aldehyde functionality serves as a crucial handle for building molecular complexity. The carboxamide group at the 3-position further enhances the synthetic utility of the molecule, offering another site for chemical manipulation and interaction.

Current Research Trajectories and Objectives

Conventional Approaches to 4-Formylpyrazole Core Formation

Traditional methods for the synthesis of the 4-formylpyrazole framework have been well-established, primarily relying on two key strategies: the formylation of a pre-existing pyrazole (B372694) ring and the construction of the pyrazole ring from acyclic precursors.

Vilsmeier-Haack Formylation Strategies in Pyrazole Synthesis

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org This reaction typically involves the use of a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl3), to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.orgchemistrysteps.com This reagent then attacks the electron-rich pyrazole ring, leading to the introduction of a formyl group.

The Vilsmeier-Haack reaction has proven to be an excellent method for the synthesis of 4-formylpyrazoles from various hydrazone precursors. igmpublication.orgresearchgate.net For instance, the reaction of acetophenone (B1666503) hydrazones with the Vilsmeier-Haack reagent (DMF/POCl3) results in cyclization and formylation to produce 4-formylpyrazole derivatives. igmpublication.orgjocpr.com The reaction proceeds through the formation of an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the final aldehyde. wikipedia.org

The scope of the Vilsmeier-Haack reaction in pyrazole synthesis is broad, allowing for the formylation of various substituted pyrazoles. arkat-usa.orgnih.gov For example, 1,3-disubstituted 5-chloro-1H-pyrazoles can be formylated at the 4-position under Vilsmeier-Haack conditions to yield the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org However, the reactivity of the pyrazole substrate can be influenced by the nature of the substituents present. Pyrazoles bearing strong electron-withdrawing groups may exhibit lower reactivity towards formylation. arkat-usa.org

A variety of formyl pyrazole derivatives have been successfully synthesized using this methodology, including those with potential biological activities. igmpublication.orgnih.govresearchgate.net

Cyclocondensation Reactions for Pyrazole Ring Construction

The construction of the pyrazole ring via cyclocondensation reactions represents a cornerstone of pyrazole synthesis, with the Knorr pyrazole synthesis being a classic and enduring example. nih.govjk-sci.com This method typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.comyoutube.comgoogle.com

The reaction between a 1,3-dicarbonyl compound and a hydrazine can proceed under acidic or basic conditions and often leads to the formation of a mixture of two regioisomeric pyrazoles, depending on which carbonyl group undergoes the initial condensation with the hydrazine. nih.govjk-sci.com The versatility of this approach is enhanced by the wide availability of both 1,3-dicarbonyl compounds and substituted hydrazines, allowing for the synthesis of a diverse range of polysubstituted pyrazoles. nih.govmdpi.com

Beyond simple 1,3-diketones, other 1,3-dielectrophiles can be employed. These include α,β-unsaturated ketones and acetylenic ketones. mdpi.comnih.gov The reaction of α,β-unsaturated ketones with hydrazines often proceeds through a Michael addition followed by cyclization and subsequent oxidation to yield the aromatic pyrazole ring. mdpi.com Similarly, acetylenic ketones react with hydrazines to form pyrazoles, although this can also lead to mixtures of regioisomers. mdpi.com

The in-situ generation of the 1,3-dicarbonyl moiety from simpler precursors has also been explored, paving the way for multicomponent reaction strategies. nih.govbeilstein-journals.org

Innovative Synthetic Protocols for this compound Derivatives

In recent years, there has been a significant drive towards the development of more efficient, sustainable, and atom-economical synthetic methods. This has led to the emergence of innovative protocols for the synthesis of this compound and its derivatives, including multicomponent reactions, microwave-assisted synthesis, and the application of green chemistry principles.

Multicomponent One-Pot Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.netmdpi.com Several MCR strategies have been developed for the synthesis of pyrazole derivatives. beilstein-journals.orgnih.gov

One common approach involves the in-situ generation of a 1,3-dielectrophile which then undergoes cyclocondensation with a hydrazine. nih.gov For instance, a one-pot synthesis of pyrazoles can be achieved through the condensation of a hydrazine, a ketone, and an aldehyde in the presence of a suitable catalyst. mdpi.com Another strategy involves the reaction of ethyl acetoacetate, hydrazine, malononitrile, and an aldehyde in a four-component reaction to produce highly functionalized pyranopyrazole derivatives. nih.govnanomaterchem.com

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Hydrazine, Ketone, Aldehyde | Heterogeneous Nickel-based catalyst, Room Temperature | Polysubstituted Pyrazoles | mdpi.com |

| Ethyl Acetoacetate, Hydrazine, Malononitrile, Aldehyde | Triethylamine, Conventional Heating or Microwave | Pyranopyrazoles | nih.gov |

| Phenyl Hydrazines, Nitroolefins, Benzaldehydes | Immobilized Thermomyces lanuginosus Lipase | 1,3,5-Trisubstituted Pyrazoles | acs.org |

| Ethyl Acetoacetate, Hydrazines, Imidazole | Water | 2-Pyrazoline-5-ones | acs.org |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rsc.orgdergipark.org.trnih.gov The use of microwave irradiation has been successfully applied to the synthesis of various pyrazole derivatives. mdpi.commedicaljournalshouse.com

Microwave heating can significantly enhance the efficiency of classical reactions like the Knorr pyrazole synthesis and the Vilsmeier-Haack reaction. jk-sci.comacs.org For example, the synthesis of pyrazole derivatives from α,β-unsaturated carbonyl compounds and hydrazines can be expedited under microwave irradiation. mdpi.com Similarly, the synthesis of pyrazole and oxadiazole hybrids has been achieved with significantly reduced reaction times and improved yields using microwave assistance compared to conventional refluxing. acs.org

The benefits of microwave-assisted synthesis are particularly evident in multicomponent reactions, where the rapid heating can drive the reaction to completion in a fraction of the time required by traditional methods. nih.gov This technology offers a more sustainable and efficient route to complex heterocyclic scaffolds. rsc.orgnih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference(s) |

| Synthesis of Pyrazole and Oxadiazole Hybrids | 7–9 hours, Lower Yields | 9–10 minutes, 79–92% | acs.org |

| Synthesis of Substituted Pyrazoles and Pyrazolones | 12–16 hours, 36.9–48.6% | 4–7 minutes, 54–81% | medicaljournalshouse.com |

| Synthesis of Pyranopyrazoles | Longer reaction time, Slightly lower yields | Shorter reaction time, Slightly higher yields | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. nih.govbenthamdirect.com In the context of this compound synthesis, this involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netnih.gov

The use of water as a reaction medium is a key aspect of green pyrazole synthesis. acs.org Several pyrazole syntheses have been successfully carried out in aqueous media, often with the aid of catalysts that are stable and active in water. acs.org Solvent-free reaction conditions, such as grinding or performing reactions under microwave irradiation without a solvent, also represent a significant step towards greener synthesis. researchgate.netnih.govnih.gov

The development of reusable catalysts, such as nano-ZnO or magnetically retrievable catalysts, further enhances the sustainability of pyrazole synthesis by simplifying product purification and reducing catalyst waste. nih.govjk-sci.com By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable. nih.govbenthamdirect.com

Solid-Phase Synthesis Techniques for Scaffold Assembly

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of substituted pyrazoles, which can be adapted for the synthesis of pyrazole-3-carboxamide scaffolds. This technique immobilizes a starting material or intermediate onto a solid support (resin), allowing for the use of excess reagents and simplified purification through washing.

One reported solid-phase method for producing 1,5-substituted pyrazole-4-carboxamides involves the acylation of a resin-bound secondary amine with a β-ketoester. acs.org The resulting β-ketoamide is then converted to a vinylogous amide, which undergoes cyclization with an aryl hydrazine to form the pyrazole ring. acs.org The final product is cleaved from the resin to yield the desired pyrazole-4-carboxamide. acs.org This general strategy could be adapted for a this compound scaffold by selecting appropriate starting materials that lead to the desired substitution pattern.

Another efficient solid-supported synthesis produces 5-N-alkylamino and 5-N-arylamino pyrazoles from resin-immobilized β-ketoamides. acs.orgnih.gov In this method, the resin-bound β-ketoamide is heated with an alkyl- or arylhydrazine and Lawesson's reagent. acs.orgnih.gov The resulting resin-bound 5-aminopyrazole is then cleaved from the support using trifluoroacetic acid (TFA). acs.orgnih.gov The use of a solid support facilitates the removal of excess noxious reagents like Lawesson's reagent and simplifies product isolation. acs.org

Furthermore, a solid-phase route for tetrasubstituted pyrazoles has been developed, which required significant optimization compared to solution-phase methods. acs.org Key modifications included the conditions for the pyrazole-forming step and the use of a specific bicarbonate resin for the final workup. acs.org These examples demonstrate the feasibility of assembling the core pyrazole structure on a solid support, a technique that allows for high-speed analog creation and efficient exploration of structure-activity relationships (SAR). acs.orgacs.org

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling the substitution pattern on the pyrazole ring is critical for defining the final compound's properties. The synthesis of this compound requires methods that can selectively install groups at the C3, C4, and N1 positions.

A primary method for introducing the C4-formyl group is the Vilsmeier-Haack reaction . This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to formylate electron-rich aromatic rings. rsc.orgresearchgate.net Hydrazones can be cyclized and formylated in one pot using this reaction to yield 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. researchgate.netigmpublication.org The efficiency of the Vilsmeier-Haack formylation can be influenced by the nature of the substituents already on the pyrazole ring; electron-withdrawing groups can hinder the reaction. arkat-usa.org Microwave-assisted Vilsmeier-Haack reactions have been shown to be an efficient alternative to conventional heating. bohrium.com

Regioselectivity during the initial ring formation is also a key strategy. The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to mixtures of regioisomers. However, reaction conditions can be tuned to favor a specific isomer. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase regioselectivity in the reaction between 1,3-diketones and methylhydrazine.

Other modern methods offer high regioselectivity:

Base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides polysubstituted pyrazoles with excellent regiocontrol under mild conditions. acs.org

A novel "strategic atom replacement" approach synthesizes N-alkyl pyrazoles from isothiazoles, circumventing the typical selectivity issues of traditional pyrazole preparations.

The electronic nature of substituents on the pyrazole ring can direct further functionalization. researchgate.net The presence of acidic (pyrrole-like) and basic (pyridine-like) nitrogen atoms means that the ring's reactivity can be modulated by pH, with basic media generating a more nucleophilic anionic ring and acidic media promoting exocyclic attack. researchgate.net

The synthesis of the carboxamide group at the C3 position is often achieved by creating a pyrazole-3-carboxylic acid derivative first. For example, a 4-nitro-1H-pyrazole-3-carboxylic acid can be coupled with an amine using standard peptide coupling reagents like EDCI and HOBT to form the corresponding 4-nitro-1H-pyrazole-3-carboxamide. jst.go.jp Subsequent reduction of the nitro group would be necessary to achieve a scaffold ready for formylation or other modifications.

When the pyrazole-3-carboxamide structure includes a chiral center, stereoselective synthesis becomes essential. This is particularly relevant when the amide nitrogen is attached to a chiral moiety.

One direct approach involves the use of chiral starting materials. A series of tetrasubstituted pyrazole-3-carboxamides with a chiral moiety were synthesized by reacting a pyrazole-3-carboxylate ester with the appropriate chiral amino alcohols. This method directly incorporates the stereocenter into the final molecule via the formation of the amide bond.

More complex, stereocontrolled methods for the pyrazole ring itself have been developed. A cascade reaction involving the 1,3-dipolar cycloaddition of a diazo compound (generated in situ from an α-chiral tosylhydrazone) with a terminal alkyne, followed by a acs.orgacs.org-sigmatropic rearrangement, can produce chiral pyrazoles with a stereogenic group directly attached to a nitrogen atom. This strategy has been successfully applied using α-chiral tosylhydrazones derived from starting materials like α-phenylpropionic acid and α-amino acids.

The synthesis of pyrazole-carboxamides can also be achieved through various catalytic approaches, and when chiral auxiliaries or catalysts are employed, stereoselective outcomes can be achieved. While not specific to this compound, a patented process for the enantioselective preparation of a related pyrazole-4-carboxamide highlights the industrial relevance and feasibility of such stereoselective transformations.

This compound as an Aldo-X Bifunctional Building Block

This compound exemplifies an aldo-X bifunctional building block, a class of molecules containing both an aldehyde (aldo) group and another reactive site (X), in this case, the carboxamide. researchgate.net The distinct reactivity of the formyl and carboxamide moieties allows for selective and sequential chemical modifications. This characteristic is highly valuable for generating molecular diversity from a single, readily accessible precursor. researchgate.netlookchem.com The strategic manipulation of these groups opens avenues for constructing complex heterocyclic systems, which are of significant interest in medicinal and materials chemistry. researchgate.netnih.gov The related compound, ethyl 4-formyl-1H-pyrazole-3-carboxylate, has been extensively reviewed as a similar bifunctional precursor for creating diverse pyrazole-based molecular architectures. researchgate.net

Transformations of the Formyl Moiety at Position 4

The aldehyde group at position 4 is a primary site for a variety of chemical transformations, allowing for the introduction of new functionalities and the extension of the molecular scaffold.

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone for building larger, more complex molecules. For instance, pyrazole-4-carbaldehydes react with various hydrazines and amino compounds to yield hydrazones and other imine derivatives. nih.govnih.gov The synthesis of pyrazole-derived hydrazones has been reported as a route to potential narrow-spectrum antibiotics. nih.gov Similarly, the condensation of 5-amino-N-(benzo[d]thiazol-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide with a pyrazole-3-carbaldehyde derivative in boiling ethanol (B145695) with a catalytic amount of piperidine (B6355638) resulted in the corresponding Schiff base in excellent yield. umich.edu

Table 1: Examples of Condensation Reactions with Pyrazole-4-carbaldehydes

| Reactant A (Pyrazole) | Reactant B (Amine) | Product Type | Reference |

|---|---|---|---|

| 1,3-disubstituted-1H-pyrazole-4-carbaldehydes | 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile | Thiophene-substituted pyrazole imine | nih.gov |

| 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic acid derivatives | Hydrazine derivatives | Pyrazole-derived hydrazones | nih.gov |

The formyl group can be selectively oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing further opportunities for derivatization.

Oxidation: The oxidation of the formyl group to a carboxylic acid creates a new reactive handle for amide or ester formation. This transformation converts the aldehyde into a carboxylate functionality, seen in related structures like 4-formyl-1H-pyrazole-3-carboxylic acid. sigmaaldrich.com

Reduction: Selective reduction of the aldehyde yields a primary alcohol (a hydroxymethyl group). This transformation is demonstrated in the synthesis of related pyrazoles where formyl groups are reduced to hydroxymethyl groups, which can then be used to access new asymmetric amine ligands. rsc.org For example, the reduction of the carboxamide group in 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide with LiAlH₄ results in the corresponding primary amine, showcasing a similar reductive transformation on a different functional group within the pyrazole scaffold.

Chemical Modifications at the Carboxamide Position 3

The carboxamide at position 3 offers another site for introducing chemical diversity, primarily through reactions targeting the amide bond.

The carboxamide group can undergo nucleophilic acyl substitution, although it is generally less reactive than esters or acid chlorides. masterorganicchemistry.com This type of reaction typically involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.comyoutube.com While direct substitution on the carboxamide of this compound is less common without prior activation, the corresponding carboxylic acid or ester derivatives are more amenable to these transformations. For instance, the conversion of a carboxylic acid to an acid chloride, followed by reaction with an amine, is a standard method to form a new amide bond. youtube.com

A more common strategy involves the synthesis of N-substituted pyrazole-3-carboxamide derivatives starting from the corresponding pyrazole-3-carboxylic acid or its ester. The synthesis often begins with the formation of the pyrazole ring, followed by modification of the carboxyl group. For example, novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their biological activities. nih.gov The synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide derivatives was achieved by reacting the parent carboxamide with various aromatic acid chlorides. jocpr.com This highlights the utility of the carboxamide nitrogen in forming new bonds, although in this case, it is the formation of the amide itself from a more reactive precursor that is key. The synthesis of N-substituted pyrazole derivatives is a broad field, with numerous examples of pyrazoles being functionalized at the nitrogen atoms of the ring or at exocyclic amide groups to produce compounds with specific properties. nih.govjocpr.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Position of Formyl Group | Position of Carboxamide/Carboxyl Group | Other Substituents |

|---|---|---|---|

| This compound | 4 | 3 (Carboxamide) | - |

| Ethyl 4-formyl-1H-pyrazole-3-carboxylate | 4 | 3 (Ester) | - |

| 4-formyl-1H-pyrazole-3-carboxylic acid | 4 | 3 (Carboxylic Acid) | - |

| 4-amino-N,5-dimethyl-1H-pyrazole-3-carboxamide | - | 3 (Carboxamide) | 4-amino, N,5-dimethyl |

| 5-amino-N-(benzo[d]thiazol-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide | 4 (as reactant) | - | 5-amino, N-substituted, 3-phenylamino |

Functionalization of the Pyrazole Heterocycle

The inherent reactivity of the pyrazole ring, coupled with the directing effects of its substituents, allows for a variety of functionalization strategies. The presence of both a formyl and a carboxamide group on the 1H-pyrazole-3-carboxamide core significantly influences its chemical behavior, particularly in electrophilic, nucleophilic, and metal-catalyzed reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. quora.com Concurrently, the presence of two nitrogen atoms creates regions of lower electron density, rendering certain positions prone to nucleophilic attack. encyclopedia.pubchim.it The electronic nature of the substituents on the pyrazole ring plays a crucial role in dictating the regioselectivity and reactivity of these transformations. nih.gov

In its unsubstituted form, pyrazole preferentially undergoes electrophilic substitution at the C-4 position, which possesses the highest electron density. quora.comrrbdavc.org The introduction of electron-withdrawing groups, such as the formyl and carboxamide moieties in this compound, generally deactivates the ring towards electrophilic attack. However, if the C-4 position were available, these groups would still direct incoming electrophiles to that site.

Conversely, nucleophilic attack on the pyrazole ring is favored at the C-3 and C-5 positions, which are more electron-deficient. encyclopedia.pubnih.gov The presence of strong electron-withdrawing groups can enhance the ring's susceptibility to nucleophilic substitution. chim.it For this compound, any nucleophilic substitution on the ring itself is challenging due to the existing substitution pattern.

Common electrophilic substitution reactions for pyrazoles include nitration and Vilsmeier-Haack formylation. igmpublication.orgresearchgate.net Nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.com The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings using a Vilsmeier reagent, commonly generated from DMF and POCl₃. mdpi.comorganic-chemistry.org

Table 1: Regioselectivity in Electrophilic and Nucleophilic Substitution of Pyrazoles

| Reaction Type | Preferred Position(s) | Influence of Electron-Withdrawing Groups (EWGs) |

| Electrophilic Substitution | C-4 | Deactivates the ring but maintains C-4 direction. |

| Nucleophilic Substitution | C-3 and C-5 | Activates the ring for nucleophilic attack. |

Metal-Catalyzed Cross-Coupling Strategies for Pyrazole Functionalization

Metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyrazoles. rsc.orgnih.gov These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the pyrazole core. The most prominent among these are the Suzuki-Miyaura and Buchwald-Hartwig reactions. organic-chemistry.orgacs.orgwikipedia.org

The Suzuki-Miyaura coupling reaction facilitates the formation of C-C bonds between a halo-substituted pyrazole and a boronic acid or ester, catalyzed by a palladium complex. rsc.orgproprogressio.huyoutube.com This strategy is particularly effective for the arylation of the pyrazole ring, typically at the C-4 position. To apply this to a molecule like this compound, a precursor such as a 4-halopyrazole-3-carboxamide would be necessary.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org This reaction is highly valuable for the synthesis of aminopyrazoles. Similar to the Suzuki-Miyaura coupling, this would require a halo-substituted pyrazole precursor for the amination to occur on the pyrazole ring. researchgate.net

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions on Pyrazoles

| Reaction | Catalyst/Reagents | Substrates | Product |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Halopyrazole, Boronic acid/ester | Aryl/Vinyl-substituted pyrazole |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., tBuDavePhos), Base | Halopyrazole, Amine | Aminopyrazole |

Hydrolysis and Hydrazinolysis of Pyrazole Carboxylates and Carboxamides

The carboxamide functional group at the C-3 position of this compound can undergo characteristic reactions such as hydrolysis and hydrazinolysis. These transformations provide pathways to other important pyrazole derivatives, namely carboxylic acids and hydrazides.

Hydrolysis of the carboxamide group to a carboxylic acid can be achieved under acidic or basic conditions, often with heating. organic-chemistry.orgorganic-chemistry.org This reaction would convert this compound into 4-formyl-1H-pyrazole-3-carboxylic acid. The resulting carboxylic acid is a versatile intermediate for further synthetic modifications.

Hydrazinolysis , the reaction with hydrazine (N₂H₄), is a key transformation for converting carboxamides into carbohydrazides. Research on a closely related compound, 1-phenyl-N-formyl-5-chloro-1H-pyrazole-4-carboxamide, has shown that reaction with hydrazine hydrate (B1144303) leads to the formation of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide. nuph.edu.ua The reaction proceeds through nucleophilic attack of hydrazine on the carboxamide, followed by cyclization and rearrangement. nuph.edu.ua A similar reactivity would be expected for this compound, yielding 4-formyl-1H-pyrazole-3-carbohydrazide. Pyrazole carbohydrazides are valuable precursors for the synthesis of various heterocyclic systems.

Table 3: Functional Group Transformations of the Carboxamide Moiety

| Reaction | Reagent | Product |

| Hydrolysis | H₂O, Acid or Base | 4-formyl-1H-pyrazole-3-carboxylic acid |

| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O) | 4-formyl-1H-pyrazole-3-carbohydrazide |

Applications of 4 Formyl 1h Pyrazole 3 Carboxamide in the Construction of Advanced Heterocyclic Systems

Synthesis of Pyrazole-Fused Heterocyclic Frameworks

The bifunctional nature of 4-formyl-1H-pyrazole-3-carboxamide, possessing both an electrophilic aldehyde carbon and a nucleophilic amide nitrogen, facilitates the construction of numerous fused ring systems. This precursor serves as a synthon for pyrazole-annulated pyridines, pyrimidines, pyridazines, and other related heterocycles.

Derivatization to Pyrazolo[3,4-b]pyridine Architectures

Pyrazolo[3,4-b]pyridines are a class of compounds that feature prominently in medicinal chemistry. The synthesis of these frameworks often relies on the acclaimed Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group.

In the context of this compound, a modified Friedländer synthesis can be employed. The reaction involves the base- or acid-catalyzed condensation of the pyrazole's formyl group with a variety of active methylene compounds. Ketones with an α-methylene group, such as acetone, acetophenone (B1666503), or cyclohexanone, react to form a chalcone-like intermediate which subsequently undergoes intramolecular cyclization. The nitrogen of the carboxamide group attacks the carbonyl of the former active methylene compound, leading to dehydration and aromatization to yield the final pyrazolo[3,4-b]pyridine ring system. This method provides a direct route to 3-carboxamido-substituted pyrazolo[3,4-b]pyridines. mdpi.comthieme.de

A variety of catalysts can be used to facilitate this transformation, including acetic acid, piperidine (B6355638), or triethylamine, often at elevated temperatures. mdpi.com The choice of the active methylene component allows for diverse substitution patterns on the newly formed pyridine (B92270) ring.

Table 1: Examples of Reagents for Pyrazolo[3,4-b]pyridine Synthesis

| Reagent (Active Methylene Source) | Resulting Substituent at C4/C5 |

|---|---|

| Malononitrile | 4-Amino-5-cyano |

| Ethyl cyanoacetate | 4-Amino-5-ethoxycarbonyl |

| Acetophenone | 4-Phenyl |

Construction of Pyrazolo[3,4-d]pyrimidine Scaffolds

The pyrazolo[3,4-d]pyrimidine core is isosteric with purine (B94841) and is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors. organic-chemistry.orgnih.gov The synthesis of this scaffold from this compound can be achieved by reacting it with various amidine-containing reagents.

In a typical reaction, the pyrazole (B372694) derivative is condensed with reagents like formamide (B127407), urea, thiourea, or guanidine (B92328). The reaction proceeds through the initial formation of an intermediate by the reaction of the formyl group, followed by cyclization involving the carboxamide moiety. For instance, reaction with formamide can yield pyrazolo[3,4-d]pyrimidin-4(5H)-one. Similarly, condensation with thiourea, followed by oxidative cyclization, can produce 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives. nih.gov These reactions often require heat and may be catalyzed by an acid or a base.

Elaboration into Pyrazolo[3,4-d]pyridazine Derivatives

Pyrazolo[3,4-d]pyridazines are another important class of fused heterocycles. Their synthesis from this compound is classically achieved through condensation with hydrazine (B178648) and its derivatives. researchgate.net The pyrazole's formyl and carboxamide groups function as a 1,4-dicarbonyl equivalent, which is ideal for constructing the six-membered pyridazine (B1198779) ring.

The reaction involves the initial formation of a hydrazone at the formyl position, followed by an intramolecular cyclocondensation where the terminal nitrogen of the hydrazine attacks the carboxamide carbonyl group. Subsequent dehydration leads to the aromatic pyrazolo[3,4-d]pyridazine system. Using substituted hydrazines, such as phenylhydrazine (B124118) or methylhydrazine, allows for the introduction of substituents on the nitrogen atom of the newly formed pyridazine ring. researchgate.net

Table 2: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives

| Reagent | Resulting Fused System |

|---|---|

| Hydrazine Hydrate (B1144303) | 1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one |

| Phenylhydrazine | 5-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one |

Formation of Other Fused Systems (e.g., Thiazolidine (B150603), Thiazinone derivatives)

The electrophilic formyl group of the title compound is a key handle for building other heterocyclic rings, particularly those containing sulfur. Fused thiazolidine derivatives can be synthesized via Knoevenagel condensation. For example, the reaction of this compound with thiazolidine-2,4-dione in the presence of a basic catalyst like piperidine yields a 5-((1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione derivative. nih.gov This reaction creates a direct carbon-carbon bond between the pyrazole and thiazolidinone rings.

Similarly, it is plausible to construct fused thiazinone systems. Reaction with mercaptoacetic acid esters could lead to a thiazine (B8601807) ring through initial reaction at the formyl group followed by cyclization with the carboxamide nitrogen. These reactions expand the synthetic utility of the formylpyrazole building block into the realm of sulfur-containing heterocycles. nih.gov

Generation of Diverse Pyrazole-Substituted Derivatives

Beyond serving as a precursor for fused systems, this compound is an excellent starting material for synthesizing a wide range of polysubstituted pyrazoles where the core pyrazole ring is decorated with various functional groups and side chains.

Development of Polysubstituted Pyrazole Analogues

The formyl group at the C4 position of the pyrazole is a versatile functional handle that can be readily transformed into numerous other groups, thereby enabling the synthesis of diverse pyrazole analogues. nih.govnih.gov

Standard carbonyl chemistry reactions can be applied:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) converts the formyl group into an aminomethyl substituent.

Wittig Reaction: Reaction with phosphorus ylides allows for the introduction of a variety of alkenyl side chains at the C4 position.

Oxidation/Reduction: The formyl group can be oxidized to a carboxylic acid group or reduced to a hydroxymethyl group, providing further opportunities for derivatization, such as esterification or etherification.

Condensation Reactions: The formyl group readily condenses with various nucleophiles. Reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazines produces hydrazones. mdpi.com These derivatives are not just simple analogues but can serve as intermediates for further, more complex transformations, including intramolecular cycloadditions to form novel polycyclic systems. mdpi.comresearchgate.net

These transformations highlight the role of this compound as a key intermediate, allowing chemists to access a broad chemical space of polysubstituted pyrazoles with tailored electronic and steric properties. nih.gov

Synthesis of Hybrid Heterocyclic Systems Incorporating the Pyrazole Moiety

The strategic placement of a reactive formyl group adjacent to a carboxamide function on the pyrazole core renders this compound a highly valuable and versatile building block in heterocyclic synthesis. This bifunctional arrangement allows for a variety of cyclocondensation reactions, leading to the formation of fused, polycyclic systems where the pyrazole ring is annulated to another heterocyclic moiety. These hybrid systems are of significant interest in medicinal chemistry and materials science. The primary synthetic strategies involve the reaction of the aldehyde group with a binucleophile, which subsequently undergoes cyclization with the neighboring carboxamide or the pyrazole ring nitrogen.

Pyrazolo[3,4-b]pyridine Derivatives

One of the most prominent applications of pyrazole-4-carbaldehydes is in the synthesis of the pyrazolo[3,4-b]pyridine scaffold. This is typically achieved through a Friedländer-type condensation reaction. In this approach, this compound can be reacted with various active methylene compounds, such as ketones, malononitrile, or cyanoacetamide, in the presence of a basic catalyst like alcoholic potassium hydroxide (B78521) or piperidine. umich.edu The reaction initiates with a Knoevenagel condensation between the active methylene compound and the formyl group, followed by an intramolecular cyclization and dehydration to yield the fused pyridine ring. The carboxamide group at the C3 position of the pyrazole is crucial for forming the final pyridinone ring within the fused system. For instance, reaction with a ketone bearing an α-methylene group would lead to a substituted pyrazolo[3,4-b]pyridin-6-one.

Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine core, an isomer of purine, is a privileged scaffold in medicinal chemistry. nih.gov this compound serves as a key precursor for this system. The synthesis can be accomplished by reacting the formyl group with compounds containing an amidine functionality. For example, treatment with thiourea, followed by oxidative cyclization, can lead to the formation of aminopyrazolo[3,4-d]pyrimidines. nih.gov Similarly, condensation with guanidine would provide a direct route to 2-aminopyrazolo[3,4-d]pyrimidines. The reaction involves the initial formation of a pyrazolyl-4-ylmethylene intermediate, which then undergoes intramolecular cyclization involving the pyrazole ring nitrogen and the carboxamide group to construct the pyrimidine (B1678525) ring.

Pyrazolo[3,4-d]pyridazine Derivatives

The construction of the pyrazolo[3,4-d]pyridazine system can be effectively achieved by leveraging the reactivity of the formyl group with hydrazine derivatives. umich.eduresearchgate.net Reaction of this compound with hydrazine hydrate or substituted hydrazines would initially form a hydrazone at the C4-position. Subsequent intramolecular cyclization involving the C3-carboxamide group leads to the formation of the pyridazinone ring fused to the pyrazole core. This reaction results in the formation of 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. umich.edu The choice of hydrazine (hydrazine hydrate, methylhydrazine, phenylhydrazine) allows for the introduction of various substituents on the nitrogen atom of the newly formed pyridazine ring.

Research Findings on the Synthesis of Pyrazole-Fused Heterocycles

The following interactive table summarizes the synthetic pathways from this compound to various hybrid heterocyclic systems, based on established chemical principles for analogous pyrazole precursors.

| Target Heterocyclic System | Reactant(s) | General Reaction Conditions | Key Reaction Type | Reference Principles |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | Active Methylene Compounds (e.g., malononitrile, ethyl cyanoacetate, ketones) | Basic catalyst (e.g., piperidine, KOH) in a suitable solvent (e.g., ethanol), often with heating. | Friedländer Annulation / Knoevenagel Condensation | umich.edunih.gov |

| Pyrazolo[3,4-d]pyrimidines | Amidine-containing reagents (e.g., thiourea, guanidine, S-methylisothiourea) | Reflux in a high-boiling solvent like ethanol (B145695) or DMF, sometimes requiring a catalyst or subsequent oxidation. | Cyclocondensation | nih.govresearchgate.net |

| Pyrazolo[3,4-d]pyridazines | Hydrazine hydrate or substituted hydrazines (e.g., methylhydrazine) | Heating in a protic solvent such as ethanol or acetic acid. | Hydrazone formation followed by cyclization | umich.eduresearchgate.net |

Computational and Theoretical Investigations of 4 Formyl 1h Pyrazole 3 Carboxamide and Its Analogs

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic characteristics of pyrazole (B372694) derivatives.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully used to optimize the geometries of pyrazole-carboxamide compounds. For instance, studies have utilized the B3LYP/6-31G* level of theory to determine the most stable conformations of such molecules. researchgate.net These calculations are crucial for understanding the three-dimensional arrangement of atoms, which in turn influences the compound's physical and chemical properties.

One study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a related pyrazole derivative, employed the B3LYP/6-31G(d) level of theory to optimize the molecule's geometry, revealing a planar conformation. nih.gov This planarity is a significant structural feature that can impact intermolecular interactions and crystal packing. The ground state geometries of pyrazole derivatives are foundational for further computational analysis, including the study of their spectroscopic and electronic properties. nih.govresearchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's behavior in chemical reactions. numberanalytics.comyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For pyrazole-carboxamide analogs, DFT calculations have been used to determine the energies of the HOMO and LUMO. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Analysis of Pyrazole Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Analog 1 | -6.5 | -1.8 | 4.7 |

| Analog 2 | -6.8 | -2.1 | 4.7 |

This table is illustrative and based on typical values found in computational studies of similar compounds.

Chemical reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from the HOMO and LUMO energies. These descriptors provide quantitative measures of a molecule's reactivity and are valuable in predicting its behavior in various chemical environments.

Mechanistic Studies of Chemical Reactions

Computational methods are powerful tools for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways and transition states that can be difficult to obtain experimentally.

Elucidation of Reaction Pathways and Transition States

The synthesis of pyrazole derivatives often involves multi-step reactions. For example, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrazole ring. chemmethod.comnih.gov Computational studies can model these reaction pathways, identifying key intermediates and transition states. This allows for a deeper understanding of the reaction mechanism at a molecular level.

For instance, the cyclocondensation of 1,2,4-triketone analogs with hydrazines to form pyrazoles has been studied computationally to understand the chemo- and regioselectivity of the reaction. mdpi.com These studies can elucidate the energetic profiles of different possible pathways, explaining why certain products are favored over others.

Prediction of Regioselectivity and Stereoselectivity through Computational Modeling

Many reactions involving pyrazoles can lead to the formation of different regioisomers. Computational modeling can predict the most likely outcome by calculating the energies of the possible products and the activation energies of the pathways leading to them.

A study on the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles demonstrated that the regioselectivity of the reaction is dependent on the nature of the hydrazine (B178648) used. acs.org When arylhydrazine hydrochlorides were used, the 1,3-regioisomer was predominantly formed, whereas the free hydrazine led to the 1,5-regioisomer. acs.org Computational analysis of the transition states for both pathways can rationalize this observed selectivity. Similarly, in silico evaluations have been used to predict the binding of regioisomeric pyrazole derivatives to biological targets, guiding the synthesis of the most promising candidates. nih.gov

Molecular Modeling for Scaffold Design and Optimization

Molecular modeling plays a crucial role in modern drug discovery and materials science. For 4-formyl-1H-pyrazole-3-carboxamide and its analogs, these techniques are used to design new molecules with desired properties. By modifying the core pyrazole scaffold and computationally evaluating the properties of the resulting analogs, researchers can prioritize synthetic efforts towards the most promising compounds. nih.gov

For example, molecular docking studies are used to predict how well a molecule will bind to a specific protein target. This is particularly relevant for the development of new therapeutic agents. nih.gov By understanding the structure-activity relationships, chemists can design more potent and selective inhibitors. nih.gov The pyrazole-carboxamide scaffold has been identified as a valuable starting point for the development of various biologically active compounds, including kinase inhibitors and antimicrobial agents. nih.govnih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid |

| 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles |

| 1,3-regioisomer |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Modification

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the activity of new, unsynthesized compounds and guide the modification of a chemical scaffold to enhance its desired properties.

In the realm of pyrazole-containing compounds, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully employed to guide the modification of the pyrazole scaffold for the development of potent enzyme inhibitors. sigmaaldrich.com For instance, research targeting Polo-like kinase 1 (PLK1), a key regulator of the cell cycle and a target for anticancer drugs, has utilized a hybridized 3D-QSAR model to design novel inhibitors based on a pyrazole carboxamide core. sigmaaldrich.com

One such study involved the design and synthesis of 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides based on insights from a hybridized 3D-QSAR model. sigmaaldrich.com This model was developed using two series of known PLK1 inhibitors and provided a guide for creating a new scaffold with improved potency and selectivity. sigmaaldrich.com The synthesized compounds, which represent a modification of the core pyrazole structure, exhibited inhibitory activity against PLK1, with some showing potent effects. sigmaaldrich.com

The predictive power of these QSAR models is evaluated using several statistical parameters. A high squared correlation coefficient (r²) indicates a good correlation between the predicted and experimental activities of the training set compounds. The cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability, while the external validation using a test set of compounds provides an assessment of its ability to predict the activity of new molecules.

Table 1: Statistical Parameters of a Hybrid 3D-QSAR Model for PLK1 Inhibitors

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) |

|---|---|---|

| Hybrid CoMFA | 0.628 | 0.905 |

| Hybrid CoMSIA | 0.580 | 0.895 |

Data derived from a study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors. mdpi.com

These statistical values indicate robust and predictive QSAR models that can be reliably used to guide the modification of the pyrazole scaffold for enhanced PLK1 inhibition. mdpi.com The insights gained from such models are crucial for medicinal chemists in the rational design of new and more effective therapeutic agents.

Conformational Analysis and Intermolecular Interaction Potentials

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, or conformation, and its ability to interact with its biological target. Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be obtained by rotation about single bonds. Understanding the preferred conformations and the energy barriers between them is critical for predicting how a molecule will bind to a receptor.

For pyrazole derivatives, the conformation is influenced by the nature and position of substituents on the pyrazole ring. The planarity of the pyrazole ring itself is a key feature, but the orientation of substituents, such as the formyl and carboxamide groups in this compound, can vary. These conformational preferences are dictated by a combination of steric and electronic effects.

Intermolecular interactions are the forces that govern the binding of a ligand to its target protein. These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The formyl and carboxamide groups of this compound are capable of participating in hydrogen bonding, both as donors (the N-H of the pyrazole and the amide) and as acceptors (the carbonyl oxygens and the pyrazole nitrogen).

While specific computational studies detailing the conformational analysis and intermolecular interaction potentials of this compound are not extensively available in the reviewed literature, general principles can be applied. The rotational barriers around the bonds connecting the formyl and carboxamide groups to the pyrazole ring would determine the accessible conformations. The potential for intramolecular hydrogen bonding between the formyl and carboxamide groups could also influence the conformational landscape.

In the context of drug design, computational methods such as molecular docking and molecular dynamics simulations are used to predict the binding mode and affinity of a ligand to its target. These simulations rely on accurate representations of the ligand's conformational flexibility and its intermolecular interaction potentials. For instance, studies on other pyrazole carboxamide derivatives have shown that the carboxamide moiety can form crucial hydrogen bonds with amino acid residues in the active site of enzymes, contributing significantly to the binding affinity.

Table 2: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interaction Type | Role |

|---|---|---|

| Pyrazole N-H | Hydrogen Bond | Donor |

| Pyrazole N | Hydrogen Bond | Acceptor |

| Formyl C=O | Hydrogen Bond | Acceptor |

| Carboxamide N-H | Hydrogen Bond | Donor |

| Carboxamide C=O | Hydrogen Bond | Acceptor |

Further computational investigations are warranted to elucidate the specific conformational preferences and the detailed intermolecular interaction profile of this compound. Such studies would provide valuable insights for the rational design of its analogs as potential therapeutic agents.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Formyl 1h Pyrazole 3 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical method for determining the structure of organic molecules in solution. researchgate.net By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the molecular framework, including the connectivity and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern, or multiplicity, reveals the number of neighboring protons, governed by J-coupling.

For derivatives of 4-formyl-1H-pyrazole-3-carboxamide, specific proton signals can be assigned to different parts of the molecule. For instance, in a related 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde, the aldehyde proton (C-H) exhibits a singlet signal at a downfield chemical shift of approximately δ 10.14 ppm. chemmethod.com The proton on the pyrazole (B372694) ring typically appears as a singlet in the aromatic region, around δ 8.0-8.5 ppm, depending on the substituents. ekb.eg Aromatic protons from phenyl rings will show complex multiplet signals in the range of δ 7.0-8.0 ppm. chemmethod.comekb.eg The protons of the carboxamide group (NH₂) often appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~10.14 chemmethod.com | Singlet |

| Pyrazole-H | ~8.0 - 8.5 ekb.eg | Singlet |

| Aromatic-H | ~7.0 - 8.0 chemmethod.comekb.eg | Multiplet |

| Amide (-CONH₂) | Variable | Broad Singlet |

| N-H (pyrazole) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment.

In the case of this compound and its derivatives, the carbonyl carbons of the formyl and carboxamide groups are particularly noteworthy, appearing at downfield shifts. The formyl carbon (C=O) signal is expected in the range of δ 180-200 ppm, while the carboxamide carbonyl carbon resonates around δ 160-170 ppm. ekb.eg The carbon atoms of the pyrazole ring typically appear between δ 110-155 ppm. ekb.eg

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~180 - 200 |

| Carboxamide (C=O) | ~160 - 170 ekb.eg |

| Pyrazole C3 | ~140 - 150 |

| Pyrazole C4 | ~110 - 120 |

| Pyrazole C5 | ~150 - 155 rsc.org |

| Aromatic Carbons | ~120 - 140 ekb.eg |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and elucidating complex structures. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons in the molecular framework.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu This allows for the direct assignment of a proton's signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). sdsu.edu This technique is particularly powerful for connecting different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons). For example, a strong three-bond correlation between the N-CH₂ protons and the C-5 carbon of the pyrazole ring can be fundamental in determining the regiochemistry of N-alkylated pyrazole derivatives. rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for qualitative analysis.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups:

N-H Stretching : The N-H stretching vibrations of the pyrazole ring and the primary amide are expected in the region of 3100-3500 cm⁻¹. The presence of hydrogen bonding can cause these bands to be broad. mdpi.com

C=O Stretching : Two distinct carbonyl stretching bands would be anticipated. The aldehyde C=O stretch typically appears around 1700-1720 cm⁻¹, while the amide C=O stretch (Amide I band) is usually found between 1650 and 1680 cm⁻¹. chemmethod.com

C-H Stretching : The aldehydic C-H stretch often shows a characteristic pair of weak bands around 2820 and 2720 cm⁻¹. Aromatic and pyrazole C-H stretching vibrations are observed above 3000 cm⁻¹.

C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Pyrazole & Amide N-H | Stretching | 3100 - 3500 mdpi.com |

| Aldehyde C=O | Stretching | 1700 - 1720 chemmethod.com |

| Amide C=O | Stretching (Amide I) | 1650 - 1680 chemmethod.com |

| Aldehyde C-H | Stretching | ~2820 and ~2720 |

| Aromatic/Pyrazole C-H | Stretching | >3000 |

| Pyrazole C=N, C=C | Stretching | 1400 - 1600 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. rsc.org It measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyrazole ring and the C=C bonds of any aromatic substituents, as these are often more Raman active than IR active. americanpharmaceuticalreview.com The symmetric vibrations of the molecule will generally give rise to strong Raman signals. The study of pyrazole derivatives has shown that FT-Raman spectra can be effectively used in conjunction with FT-IR for vibrational assignments. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, providing precise information on its molecular weight and structural details through fragmentation analysis. The choice of ionization method is critical for analyzing this polar, heterocyclic compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique ideally suited for polar and thermally labile molecules like this compound, as it typically imparts minimal energy to the analyte, preserving the molecular ion. In ESI-MS analysis, the compound, with a molecular formula of C₅H₅N₃O₂ and a molecular weight of approximately 139.11 g/mol , would be expected to be readily protonated. bldpharm.com

The primary ion observed in the positive ion mode would be the protonated molecule, [M+H]⁺. Other adducts, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, may also be detected depending on the purity of the sample and the solvents used.

The analysis of related small, polar pyrazoles, such as 3,4-dimethyl-1H-pyrazole (3,4-DMP), by Liquid Chromatography-Mass Spectrometry (LC-MS) highlights the methodologies that would be applied. nih.gov Due to the polar nature of the pyrazole core, retention on standard reversed-phase LC columns can be challenging. nih.gov Therefore, specialized chromatographic methods, potentially involving ion-pairing agents, might be necessary to achieve adequate separation and analysis when coupling LC to the mass spectrometer. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is crucial for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to verify its molecular formula, C₅H₅N₃O₂. The theoretically calculated exact mass of the neutral molecule is 139.0382. In an HRMS experiment, the protonated molecule [M+H]⁺ would be observed, and its measured mass would be compared to the theoretical value. A close correlation between the experimental and theoretical mass (typically within a tolerance of <5 ppm) provides definitive confirmation of the compound's elemental composition.

Table 1: Theoretical Mass Data for this compound

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₅H₅N₃O₂ | 139.0382 |

| Protonated Molecule [M+H]⁺ | C₅H₆N₃O₂⁺ | 140.0459 |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is used to study the electronic transitions within a molecule. The pyrazole ring itself is a fundamental chromophore. Unsubstituted 1H-pyrazole exhibits a maximal absorption (λmax) in the gas phase at approximately 203 nm. rsc.org The introduction of substituents onto this ring system significantly influences the position and intensity of the absorption bands.

For this compound, two key substituents are present: a formyl group (-CHO) at the C4 position and a carboxamide group (-CONH₂) at the C3 position. Both groups are capable of extending the π-conjugated system of the pyrazole ring. Studies on substituted pyrazoles have established clear trends:

Substitution at the 4-position of the pyrazole ring is known to induce a significant bathochromic shift (a shift to longer wavelengths) of more than 10 nm. researchgate.net

The introduction of a carboxamide group also results in a substantial bathochromic shift, estimated to be around 20-26 nm, and is accompanied by an increase in the molar extinction coefficient (ε), indicating a higher probability of absorption. researchgate.net

Given that this compound possesses both of these features, its UV-Vis spectrum is expected to show a λmax at a considerably longer wavelength than the parent pyrazole. The electronic transitions would likely be of the π → π* type, characteristic of conjugated systems. The presence of both the formyl and carboxamide groups in conjugation with the pyrazole ring would lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of lower-energy (longer wavelength) light. While specific experimental data for this exact compound is not available, related pyrazole derivatives with conjugated substituents show absorption maxima well into the 250-300 nm range. mdpi.com

Table 2: Influence of Substitution on Pyrazole UV Absorption

| Compound | Substituent Position(s) | Typical λmax (nm) | Type of Shift (Relative to Pyrazole) |

|---|---|---|---|

| 1H-Pyrazole | Unsubstituted | ~203-210 rsc.orgnist.gov | Reference |

| 4-Substituted Pyrazole | 4 | >220 researchgate.net | Bathochromic (>10 nm) |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the ultimate method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing arrangement of molecules within the crystal lattice and elucidates intermolecular interactions such as hydrogen bonding.

While the crystal structure of this compound has not been publicly reported, analysis of closely related compounds provides a strong basis for predicting its structural features. For instance, the crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, a very near analogue, has been determined. researchgate.net This compound crystallizes in the monoclinic C2/c space group, forming a hydrogen-bonded network. researchgate.net

For this compound, the presence of the pyrazole N-H group and the primary amide (-CONH₂) group makes it an excellent candidate for forming extensive and robust hydrogen-bonding networks. The amide N-H protons and the pyrazole N-H proton can act as hydrogen bond donors, while the carbonyl oxygen, the amide nitrogen, and the pyridinic N2 of the pyrazole ring can act as acceptors. These interactions are critical in dictating the solid-state architecture. It is highly probable that the molecules would assemble into common supramolecular motifs seen in other pyrazoles, such as hydrogen-bonded dimers or extended one-dimensional chains (catemers). mdpi.comnih.gov

An X-ray crystallographic analysis would provide definitive data, as exemplified by the information obtained for its chloro-acid analogue presented in the table below.

Table 3: Representative Crystallographic Data for a Structural Analogue, 4-chloro-1H-pyrazole-3-carboxylic acid. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₃ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.4370(17) |

| b (Å) | 6.9155(5) |

| c (Å) | 13.0629(7) |

| β (°) | 110.558(6) |

| Volume (ų) | 2151.6(3) |

Structure Activity Relationship Sar Studies in the Context of Scaffold Design for Biological Target Interaction

Influence of Substitution Patterns on Scaffold Binding Affinity and Specificity

The substitution pattern on the pyrazole-3-carboxamide scaffold is a critical determinant of its binding affinity and selectivity for biological targets. Systematic modifications have demonstrated that even minor changes can significantly alter a compound's pharmacological profile.

In the development of ligands for the Cannabinoid Type 2 (CB2) receptor, a series of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides were synthesized. mdpi.com The functional activity of these compounds, whether as agonists or inverse agonists, was found to be primarily dependent on the substitution pattern of the pyrazole (B372694) ring. mdpi.com For instance, analysis using 3D-QSAR models indicated that the alkyl chain at the N4 position of the pyridine (B92270) ring significantly impacts receptor affinity. mdpi.com While some elongation of this chain is favorable, excessive length can decrease binding affinity. mdpi.com This highlights the importance of substituent size and position in achieving potent and selective receptor binding.

Similarly, in the design of inhibitors for meprin α and meprin β, two metalloproteases, the substitution at positions 3 and 5 of the pyrazole core was explored. nih.gov The unsubstituted 3,5-diphenylpyrazole (B73989) already showed high potency against meprin α. nih.gov Introducing smaller (methyl) or larger (benzyl) groups at one of the phenyl positions led to a decrease in activity, whereas a cyclopentyl moiety resulted in similar activity to the parent diphenyl compound. nih.gov Furthermore, N-substitution on the pyrazole ring with lipophilic groups like methyl or phenyl resulted in a four- to six-fold decrease in activity against both meprin α and β compared to the unsubstituted version. nih.gov

These findings underscore how modifications to the substitution pattern directly influence the interaction between the pyrazole scaffold and the binding pockets of target proteins, thereby controlling the compound's affinity and specificity.

Table 1: Influence of Substitution on Meprin Inhibition

| Compound | Substitution at Position 3(5) | N-Substitution | Inhibition (meprin α) | Inhibition (meprin β) |

|---|---|---|---|---|

| 7a | Phenyl | Unsubstituted | High | Moderate |

| 14a | Methyl | Unsubstituted | Decreased | Decreased |

| 14b | Benzyl | Unsubstituted | Decreased | Decreased |

| 14c | Cyclopentyl | Unsubstituted | Similar to 7a | Similar to 7a |

| 21a | Phenyl | Methyl | Decreased | Decreased |

| 21b | Phenyl | Phenyl | Decreased | Decreased |

Data derived from a study on pyrazole-based meprin inhibitors. nih.gov

Stereochemical Effects on Molecular Recognition and Interaction with Biological Targets

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in molecular recognition and interaction with biological targets. For pyrazole-3-carboxamide derivatives, the presence and configuration of chiral centers can be essential for biological activity.

A retrospective analysis of pyrazole-3-carboxamide derivatives has suggested that for a compound to exhibit antimicrobial activity, the presence of a chiral unit is crucial. researchgate.net This is because the chiral center facilitates a more precise interaction with the bioactive target molecule. researchgate.net The study also noted that incorporating a bulkier group on the (R)-amino alcohol portion of pyrazole-3-carboxamide derivatives tends to enhance antimicrobial activity, further emphasizing the importance of spatial arrangement and steric factors. researchgate.net

The spatial arrangement of various functional groups is also critical for receptor binding. In studies of CB2 receptor ligands based on a pyrazolo[4,3-b]pyridine-6-carboxamide scaffold, 3D-QSAR models were used to understand the effects of the spatial arrangement of structural features on binding affinity. mdpi.com These models use contour plots to visualize favorable (blue cubes) and unfavorable (red cubes) regions for interaction with the receptor. mdpi.com For example, the models indicated that while hydrophobic features in certain areas are beneficial, the presence of electron-withdrawing groups in other specific locations could be detrimental to binding affinity. mdpi.com This detailed spatial analysis is a key component of understanding stereochemical effects on molecular recognition.

Systematic Exploration of Molecular Diversity via Chemical Derivatization

The systematic chemical derivatization of the pyrazole-3-carboxamide scaffold is a powerful strategy for exploring molecular diversity and discovering compounds with novel or improved biological activities. This approach involves creating a library of related compounds by systematically altering different parts of the parent molecule.

One such example is the design and synthesis of 24 novel 1H-pyrazole-3-carboxamide derivatives based on the structure of FN-1501, a known Fms-like receptor tyrosine kinase 3 (FLT3) inhibitor. semanticscholar.org This systematic modification led to the discovery of compound 8t, which exhibited potent activity against FLT3 and various FLT3 mutants, demonstrating how targeted derivatization can significantly enhance potency. semanticscholar.org

Another study involved the synthesis of a series of pyrazole-4-carboxamide derivatives, using the structures of active fungicides fluxapyroxad (B1673505) and flutolanil (B150245) as a starting point. nih.gov This led to the identification of several compounds with excellent fungicidal activities against corn rust, some of which were two to four times more potent than the commercial fungicides. nih.gov

Furthermore, a library of pyrazole-carboxamides bearing a sulfonamide moiety was synthesized to explore their potential as carbonic anhydrase (CA) inhibitors. nih.gov This systematic approach allowed for the investigation of how different sulfonamide substituents affect the inhibition of human CA isoenzymes hCA I and hCA II. nih.gov The results showed a wide range of inhibition potencies, highlighting the sensitivity of the target to the specific chemical derivative. nih.gov This method of creating diverse chemical libraries is fundamental to modern drug discovery and lead optimization.

Investigations into DNA-Binding Interactions of Pyrazole-3-carboxamide Derivatives as a Mechanism

Beyond targeting specific proteins, some pyrazole-3-carboxamide derivatives have been investigated for their ability to interact directly with DNA, suggesting an alternative mechanism for their biological effects, such as anticancer activity. nih.govjst.go.jp The planar, electron-rich pyrazole ring is capable of embedding into the minor grooves of DNA, engaging in π–π stacking interactions with DNA bases, which is often a key feature for DNA-binding agents. jst.go.jp

In a study of four newly synthesized 1H-pyrazole-3-carboxamide derivatives, researchers explored their antiproliferative effects and found that while they had weak kinase inhibition activity, they exhibited significant inhibition of cancer cell lines. jst.go.jp This led to the hypothesis that DNA binding could be a contributing factor to their antitumor activity. jst.go.jp To test this, the binding ability of these compounds to calf thymus DNA (CT-DNA) was assessed. nih.govjst.go.jp